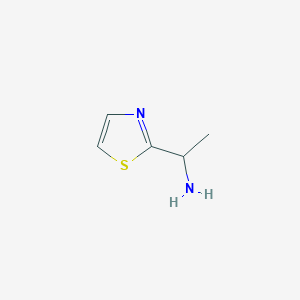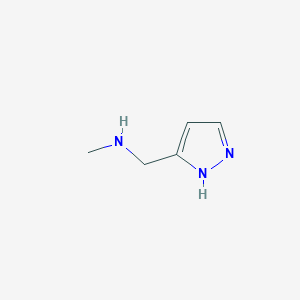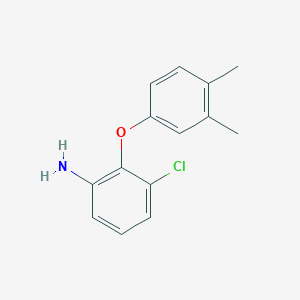
1-(Thiazol-2-yl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of 1-(Thiazol-2-yl)ethanamine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives as potential anti-Parkinsonian agents . Another study reported the synthesis of novel thiazole derivatives .Molecular Structure Analysis
The molecular formula of 1-(Thiazol-2-yl)ethanamine is C5H8N2S . The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis
1-(Thiazol-2-yl)ethanamine is a colorless, volatile liquid with a pungent odor. It is soluble in water, alcohol, and ether. The molecular weight of its hydrochloride salt form is 165.67 .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including 1-(Thiazol-2-yl)ethanamine, have been studied for their antimicrobial properties. They are known to be effective against a range of microbial pathogens. For instance, compounds with thiazole moieties have been used in the synthesis of sulfathiazole, a short-acting antimicrobial drug .
Anticancer and Antitumor Activities
Thiazole compounds have shown promise in anticancer research. They have been incorporated into molecules like tiazofurin, which exhibits antineoplastic properties. Additionally, modifications of thiazole-based compounds have led to new molecules with potent antitumor activities .
Antifungal Applications
The antifungal activity of thiazole derivatives has been explored through the synthesis of various compounds. For example, a series of thiazole-based benzamides have been screened for their effectiveness against fungal infections .
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives are also known for their anti-inflammatory and analgesic activities. They have been used to develop drugs like meloxicam, an anti-inflammatory medication .
Antiviral and Antiretroviral Effects
Thiazole derivatives play a significant role in antiviral research, including the development of antiretroviral drugs like ritonavir, which is used in the treatment of HIV/AIDS .
Neuroprotective Properties
Research has indicated that thiazole derivatives can have neuroprotective effects, which could be beneficial in treating neurological disorders .
Antihypertensive and Cardiovascular Applications
Thiazole compounds have been investigated for their potential antihypertensive effects, which could lead to new treatments for cardiovascular diseases .
Agricultural Chemicals
Thiazole derivatives are utilized in the synthesis of agrochemicals due to their biological activity, which can protect crops from various pests and diseases .
Safety and Hazards
The safety data sheet for 1-(Thiazol-2-yl)ethanamine hydrochloride indicates that it is a hazardous substance . It has a GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, formation of dust and aerosols, and exposure .
Future Directions
Thiazole derivatives, including 1-(Thiazol-2-yl)ethanamine, have shown significant biological activity and are being actively researched for their potential applications in medicinal chemistry . Future research may focus on designing new biologically active thiazole derivatives and studying their properties using various processes against various bacteria and pathogens .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole compounds may interact with multiple targets in the body.
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole compounds have been found to influence a variety of biological pathways due to their diverse biological activities . For instance, thiazole compounds can affect the synthesis of neurotransmitters, such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole compounds have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The solubility properties of thiazole compounds suggest that their action and stability may be influenced by the surrounding environment .
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLTCNKKZZNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918866 | |
| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-2-yl)ethanamine | |
CAS RN |
432047-36-4, 92932-33-7 | |
| Record name | α-Methyl-2-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432047-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Thiazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-thiazol-2-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)


![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)



